Biotin-PEG10-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG10-CH2CH2N3: is a compound that combines biotin, polyethylene glycol (PEG) with a chain length of 10 units, and an azide group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays and purification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-CH2CH2N3 typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG chain that has an amine group at one end, forming Biotin-PEG10.
Azide Introduction: Finally, the PEGylated biotin is reacted with a compound containing an azide group, such as 2-azidoethanol, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is then reacted with PEG chains in large reactors.
Azide Introduction in Bulk:
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG10-CH2CH2N3 primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without a catalyst, where the azide group reacts with a strained alkyne group such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products:
CuAAC: Forms a triazole linkage between the azide and alkyne groups.
SPAAC: Also forms a triazole linkage but without the need for a catalyst.
Scientific Research Applications
Biotin-PEG10-CH2CH2N3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Biotin-PEG10-CH2CH2N3 involves:
Comparison with Similar Compounds
Biotin-PEG2-CH2CH2N3: A shorter PEG chain version used for similar applications but with different solubility and spacing properties.
Biotin-PEG4-CH2CH2N3: Another variant with a PEG chain length of 4 units, offering intermediate properties between PEG2 and PEG10.
Uniqueness: Biotin-PEG10-CH2CH2N3 is unique due to its longer PEG chain, which provides greater flexibility and spacing between the biotin and azide groups. This can be advantageous in applications requiring longer linker lengths to reduce steric hindrance and improve binding efficiency .
Properties
Molecular Formula |
C32H60N6O12S |
---|---|
Molecular Weight |
752.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H60N6O12S/c33-38-35-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34-30(39)4-2-1-3-29-31-28(27-51-29)36-32(40)37-31/h28-29,31H,1-27H2,(H,34,39)(H2,36,37,40)/t28-,29-,31-/m0/s1 |
InChI Key |
XCGOEHACOKGOEW-QMOZSOIISA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.